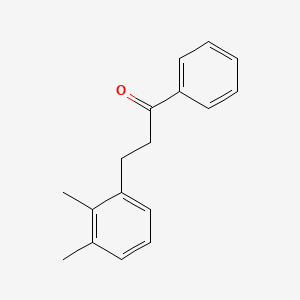

3-(2,3-Dimethylphenyl)propiophenone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-(2,3-Dimethylphenyl)propiophenone: is an organic compound with the molecular formula C17H18O . It is a derivative of propiophenone, where the phenyl ring is substituted with two methyl groups at the 2 and 3 positions. This compound is used in various chemical reactions and has applications in scientific research.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2,3-Dimethylphenyl)propiophenone typically involves the Friedel-Crafts acylation reaction. This reaction uses 2,3-dimethylbenzene (o-xylene) and propiophenone as starting materials. The reaction is catalyzed by a Lewis acid such as aluminum chloride (AlCl3) under anhydrous conditions. The reaction proceeds as follows: [ \text{C6H4(CH3)2} + \text{C6H5COCH3} \xrightarrow{\text{AlCl3}} \text{C6H4(CH3)2COC6H5} ]

Industrial Production Methods: In industrial settings, the production of this compound may involve similar Friedel-Crafts acylation reactions but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.

Análisis De Reacciones Químicas

Types of Reactions:

Oxidation: 3-(2,3-Dimethylphenyl)propiophenone can undergo oxidation reactions to form corresponding carboxylic acids or ketones.

Reduction: It can be reduced to form alcohols or hydrocarbons.

Substitution: The compound can participate in electrophilic aromatic substitution reactions due to the presence of the phenyl ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions.

Major Products:

Oxidation: Formation of 3-(2,3-dimethylphenyl)benzoic acid.

Reduction: Formation of 3-(2,3-dimethylphenyl)propan-1-ol.

Substitution: Formation of halogenated or nitrated derivatives of this compound.

Aplicaciones Científicas De Investigación

Chemistry: 3-(2,3-Dimethylphenyl)propiophenone is used as an intermediate in organic synthesis. It is involved in the preparation of various pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a precursor for drug development, particularly in the synthesis of compounds with therapeutic properties.

Industry: In the industrial sector, this compound is used in the manufacture of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of 3-(2,3-Dimethylphenyl)propiophenone depends on its specific application. In chemical reactions, it acts as a reactant or intermediate, participating in various transformations. In biological systems, its mechanism of action may involve interaction with specific molecular targets, such as enzymes or receptors, leading to desired biological effects.

Comparación Con Compuestos Similares

Propiophenone: The parent compound without the methyl substitutions.

2,3-Dimethylpropiophenone: A similar compound with methyl groups at different positions.

3-(4-Methylphenyl)propiophenone: A compound with a single methyl group at the 4 position.

Uniqueness: 3-(2,3-Dimethylphenyl)propiophenone is unique due to the specific positioning of the methyl groups, which can influence its reactivity and properties. The presence of two methyl groups at the 2 and 3 positions can affect the compound’s steric and electronic characteristics, making it distinct from other derivatives.

Actividad Biológica

3-(2,3-Dimethylphenyl)propiophenone, a derivative of propiophenone, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is structurally characterized by a propiophenone core with a dimethyl-substituted phenyl group, which may influence its pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure includes a phenyl ring with two methyl groups at the 2 and 3 positions and a propiophenone moiety.

Antioxidant Properties

Research indicates that compounds similar to this compound exhibit significant antioxidant activity. For instance, studies utilizing the ABTS radical decolorization assay have shown that related phenolic compounds can effectively scavenge free radicals, thereby reducing oxidative stress in biological systems .

Cytotoxic Effects

The cytotoxicity of this compound has been evaluated in various cancer cell lines. In vitro studies demonstrated that this compound exhibits selective cytotoxic effects against cancer cells while sparing normal cells. The mechanism appears to involve the induction of apoptosis through the activation of caspase pathways .

Phytotoxic Activity

In addition to its potential therapeutic applications, this compound has shown phytotoxic effects. It was observed that this compound inhibits seed germination and root elongation in various plant species when applied at certain concentrations. This suggests a possible application in agricultural settings as a natural herbicide .

Study on Anticancer Activity

A significant study focused on the anticancer properties of this compound involved its testing against breast cancer cell lines. The results indicated a dose-dependent decrease in cell viability, with IC50 values comparable to established chemotherapeutic agents. The study concluded that the compound could serve as a lead for developing new anticancer drugs .

Evaluation of Antioxidant Activity

Another investigation assessed the antioxidant capacity of this compound using various assays including DPPH and ABTS methods. Results showed that this compound demonstrated strong radical scavenging abilities, which were attributed to its phenolic structure .

Research Findings Summary

| Activity | Method | Findings |

|---|---|---|

| Antioxidant | ABTS assay | Significant radical scavenging activity |

| Cytotoxicity | MTT assay | Selective cytotoxicity in cancer cells |

| Phytotoxicity | Germination assays | Inhibition of seed germination and growth |

Propiedades

IUPAC Name |

3-(2,3-dimethylphenyl)-1-phenylpropan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18O/c1-13-7-6-10-15(14(13)2)11-12-17(18)16-8-4-3-5-9-16/h3-10H,11-12H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPGWKIXDRXCBBD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)CCC(=O)C2=CC=CC=C2)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50644610 |

Source

|

| Record name | 3-(2,3-Dimethylphenyl)-1-phenylpropan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50644610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898768-94-0 |

Source

|

| Record name | 3-(2,3-Dimethylphenyl)-1-phenylpropan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50644610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.